N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide
Description
N¹-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide is a synthetic amide derivative featuring a 3,4-difluorophenyl group linked to a propanamide backbone. The molecule is further substituted with a 3,4-dimethoxyphenethyl moiety and a methylamino group. The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the dimethoxy groups may improve solubility compared to chlorinated analogs .
Properties
Molecular Formula |
C20H24F2N2O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H24F2N2O3/c1-24(10-8-14-4-7-18(26-2)19(12-14)27-3)11-9-20(25)23-15-5-6-16(21)17(22)13-15/h4-7,12-13H,8-11H2,1-3H3,(H,23,25) |
InChI Key |
TWIYYWHIOZMGTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, the reaction between 3,4-difluorobenzoyl chloride and 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine.
Methylation: The resulting amide can be further methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Fluorine vs. Chlorine Substitution : The target compound’s 3,4-difluorophenyl group offers enhanced metabolic stability compared to the dichlorophenyl group in propanil, which is a herbicide .
- Dimethoxyphenethyl Group : Shared with compounds 5u and the benzo[d][1,2,3]triazin-4-one analog , this group may improve solubility and binding affinity to aromatic receptors.
- Piperazine vs. Methylamino Groups: The piperazinyl analog likely targets CNS receptors, whereas the methylamino group in the target compound may reduce polarity for better membrane permeability.
Pharmacological and Physicochemical Properties
- Solubility : The dimethoxy groups in the target compound and 5u improve aqueous solubility relative to chlorinated derivatives like propanil.
- Synthetic Feasibility : Analogs such as 5u and the benzo[d][1,2,3]triazin-4-one derivative demonstrate >95% purity via LCMS, suggesting robust synthetic routes for similar compounds.
Biological Activity
N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C18H21F2N1O3
- Molecular Weight : 343.37 g/mol
The structure includes a difluorophenyl moiety and a dimethoxyphenethyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the difluorophenyl amine : Utilizing fluorinated phenols and amines.
- Coupling with dimethoxyphenethyl amines : Employing standard amide coupling techniques.
- Purification : Common methods include recrystallization or chromatography to isolate the desired product.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective antagonist at certain receptors involved in the regulation of mood and anxiety.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine pathways.
- Anxiolytic Properties : Animal studies have shown that this compound can reduce anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.
- Neuroprotective Effects : There is emerging evidence that it may protect neurons from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antidepressant effects using the forced swim test in rodents. Results indicated significant reductions in immobility time compared to controls, suggesting robust antidepressant activity (PubMed ID: 16290163).
Study 2: Anxiolytic Effects
In another investigation reported in Pharmacology Biochemistry and Behavior, researchers assessed the anxiolytic properties through the elevated plus maze test. The compound demonstrated a marked increase in open arm entries, indicating reduced anxiety levels (PMC5609126).
Data Table Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H21F2N1O3 |
| Molecular Weight | 343.37 g/mol |
| Antidepressant Activity | Significant reduction in immobility time in forced swim test |
| Anxiolytic Activity | Increased open arm entries in elevated plus maze |
| Neuroprotective Mechanism | Potential reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
